molecular formula C10H7ClN2S B2407178 4-Chloro-6-phenylpyrimidine-2-thiol CAS No. 1087718-58-8

4-Chloro-6-phenylpyrimidine-2-thiol

Cat. No.: B2407178
CAS No.: 1087718-58-8
M. Wt: 222.69
InChI Key: YUGFVKHXWLGTFH-UHFFFAOYSA-N
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Description

4-Chloro-6-phenylpyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chlorine atom at position 4, a phenyl group at position 6, and a thiol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenylpyrimidine-2-thiol typically involves the reaction of 4-chloro-6-phenylpyrimidine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-phenylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenyl group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alkoxides), solvents (ethanol, methanol), and catalysts (base catalysts like sodium hydroxide).

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenylpyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: Similar structure but with an azido group at position 2 and a carbaldehyde group at position 5.

    4,6-Diphenylpyrimidine-2-thiol: Similar structure but with phenyl groups at positions 4 and 6 instead of a chlorine atom at position 4.

Uniqueness: 4-Chloro-6-phenylpyrimidine-2-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound for synthetic chemistry

Properties

IUPAC Name

6-chloro-4-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGFVKHXWLGTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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